molecular formula C38H59ClN4O7S B560586 E3 ligase Ligand-Linker Conjugates 8

E3 ligase Ligand-Linker Conjugates 8

Cat. No.: B560586
M. Wt: 751.4 g/mol
InChI Key: MLRLOIWXHCPWFF-MEEYNGGZSA-N
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Description

VH032-C6-PEG3-C4-Cl, also known as (S,R,S)-AHPC-C6-PEG3-C4-Cl, is a conjugate of ligands for E3 ubiquitin ligase and a 20-atom-length linker. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and an alkyl/ether-based linker. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-C6-PEG3-C4-Cl involves the conjugation of ligands for E3 ubiquitin ligase with a 20-atom-length linker. The connector of the linker is a halogen group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production methods for VH032-C6-PEG3-C4-Cl are not widely documented.

Chemical Reactions Analysis

Types of Reactions

VH032-C6-PEG3-C4-Cl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving VH032-C6-PEG3-C4-Cl include:

Major Products

The major products formed from reactions involving VH032-C6-PEG3-C4-Cl include conjugates with other molecules, such as TKIs, which can mediate the degradation of target proteins by hijacking E3 ubiquitin ligase .

Scientific Research Applications

VH032-C6-PEG3-C4-Cl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs).

    Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.

    Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.

    Industry: Utilized in the development of new therapeutic agents and research tools

Mechanism of Action

VH032-C6-PEG3-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. This process involves the following steps:

    Binding to VHL Ligand: VH032-C6-PEG3-C4-Cl binds to the VHL ligand.

    Recruitment of Target Protein: The compound recruits the target protein to the VHL E3 ubiquitin ligase.

    Ubiquitination: The target protein is ubiquitinated, marking it for degradation.

    Proteasomal Degradation: The ubiquitinated protein is degraded by the proteasome

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-C6-PEG3-C4-Cl is unique due to its specific combination of the (S,R,S)-AHPC based VHL ligand and the 20-atom-length alkyl/ether-based linker. This combination allows for efficient degradation of target proteins in cell-based assays .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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E3 ligase Ligand-Linker Conjugates 8
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